Product packaging for Methoxy-d3 Montelukast(Cat. No.:)

Methoxy-d3 Montelukast

Cat. No.: B1157605
M. Wt: 603.23
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Montelukast and its Metabolites in Drug Metabolism Research

Montelukast is a widely used medication for the management of asthma and allergic rhinitis. wikipedia.org It is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, with CYP2C8 playing a major role. nih.govhelsinki.fidrugbank.com Understanding the metabolism of Montelukast is crucial for several reasons. The metabolic pathways can influence the drug's efficacy and potential for drug-drug interactions. drugbank.com

Research has shown that following an oral dose, Montelukast and its metabolites are almost exclusively excreted through the bile. fda.gov In-depth studies of its metabolites, such as M5 and M6, which have been identified in plasma and bile, are important for a complete understanding of the drug's disposition. mdpi.com However, the metabolism of Montelukast is not yet fully understood. mdpi.com Therefore, developing sensitive and specific analytical methods to quantify Montelukast and its various metabolites in biological fluids is a key area of research.

Rationale for Academic Investigation of Methoxy-d3 Montelukast as a Research Tool

The investigation of this compound as a research tool is driven by the need for highly accurate and reliable methods to study the pharmacokinetics of Montelukast. medchemexpress.com As a deuterated analog, this compound serves as an ideal internal standard in bioanalytical methods, particularly those employing LC-MS/MS. nih.govresearchgate.net

The use of a deuterated internal standard like this compound helps to overcome challenges in quantitative analysis such as matrix effects, which can significantly impact the accuracy of results. jptcp.com By incorporating this compound into their analytical workflows, researchers can develop rapid, selective, and sensitive methods for the determination of Montelukast concentrations in human plasma. jptcp.comnih.gov This, in turn, facilitates more precise pharmacokinetic studies, bioequivalence studies, and a deeper understanding of Montelukast's metabolic profile. nih.govresearchgate.net

Properties

Molecular Formula

C₃₆H₃₅D₃ClNO₃S

Molecular Weight

603.23

Synonyms

(R,E)-2-(1-(((1-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(2-methoxy-d3-propan-2-yl)phenyl)propyl)thio)methyl)cyclopropyl)acetic Acid

Origin of Product

United States

Synthesis and Isotopic Labeling Strategies of Methoxy D3 Montelukast

Retrosynthetic Analysis and Identification of Deuterated Precursors

A logical retrosynthetic analysis of Methoxy-d3 Montelukast reveals a convergent synthetic approach. The primary disconnection point is the thioether linkage, separating the quinoline-containing side chain from the cyclopropylacetic acid moiety. A further key disconnection is the carbon-carbon bond formed via a Grignard reaction, which allows for the introduction of the critical tertiary alcohol. The retrosynthetic strategy hinges on the identification of a suitable deuterated precursor to install the methoxy-d3 group.

The key disconnection points in the retrosynthesis of this compound are:

Thioether bond: This leads to the thiol-containing cyclopropane (B1198618) derivative and a mesylate or halide precursor of the main side chain.

Tertiary alcohol: A Grignard reaction is a standard method for the formation of this functional group. This step is the ideal point to introduce the deuterated methyl group.

Styryl linkage: A Wittig or Heck coupling reaction can be envisioned to connect the quinoline (B57606) and phenyl rings.

Initial building blocks: This leads back to commercially available or readily synthesizable starting materials such as 7-chloro-2-methylquinoline (B49615) and a suitably substituted benzaldehyde, like 3-bromobenzaldehyde (B42254). lookchem.comacs.orggoogle.compatsnap.com

This analysis identifies the critical deuterated precursor as a deuterated methyl Grignard reagent, such as methyl-d3 magnesium iodide (CD3MgI), which will react with a ketone intermediate to form the tertiary alcohol with the desired methoxy-d3 precursor group.

Detailed Synthetic Pathways for this compound

The synthesis of this compound is a multi-step process that mirrors the established synthetic routes for unlabeled Montelukast, with the crucial modification of introducing the isotopic label at a strategic point.

A plausible synthetic pathway commences with the condensation of 7-chloro-2-methylquinoline with 3-bromobenzaldehyde in the presence of acetic anhydride (B1165640) to yield (E)-2-(2-(7-chloroquinolin-2-yl)vinyl)-1-bromobenzene. acs.orggoogle.compatsnap.com This intermediate then undergoes a palladium-catalyzed Heck coupling with a suitable partner to introduce the rest of the carbon framework, leading to a key ketone intermediate.

The central step for isotopic labeling involves the reaction of this ketone with a deuterated Grignard reagent. Following the formation of the tertiary alcohol, subsequent steps involve mesylation of a primary alcohol, followed by nucleophilic substitution with the lithium salt of 1-(mercaptomethyl)cyclopropaneacetic acid to form the thioether linkage. Finally, hydrolysis of the ester yields this compound.

Deuterium (B1214612) Incorporation Methodologies

The primary method for introducing the three deuterium atoms is through the use of a deuterated methylating agent in a Grignard reaction. google.comgoogle.comlibretexts.orgacs.orgopenstax.org

Deuterated Grignard Reagents: The most direct approach involves the use of methyl-d3 iodide (CD3I) to prepare the corresponding Grignard reagent, methyl-d3 magnesium iodide (CD3MgI). This reagent is then reacted with the appropriate ketone precursor of Montelukast. The high reactivity of the Grignard reagent ensures the efficient formation of the carbon-carbon bond, incorporating the CD3 group which is later converted to the O-CD3 moiety.

The reaction is as follows: Ketone Precursor + CD3MgI -> Tertiary Alkoxide Intermediate Tertiary Alkoxide Intermediate + H+ -> Tertiary Alcohol with -C(OH)(CH3)(CD3)

This tertiary alcohol is then methylated in a subsequent step, where the non-deuterated methyl group is part of the final structure, and the CD3 group from the Grignard reaction is already in place on the adjacent carbon, which is not the methoxy (B1213986) group as the subject heading implies. A more accurate approach to synthesize this compound would involve the use of a deuterated methylating agent on the corresponding phenol (B47542) precursor. However, based on common synthetic routes of Montelukast, direct methylation of a phenol at a late stage is not typical. Therefore, the introduction of a methoxy-d3 group would likely originate from a precursor where this group is already present.

An alternative, more direct synthesis of the desired "Methoxy-d3" compound would start with a precursor already containing the deuterated methoxy group, such as 3-bromo-d3-methoxytoluene. This would then be carried through the synthetic sequence.

Regioselective and Stereoselective Labeling Considerations

The regioselectivity of the deuterium labeling is controlled by the synthetic design. By using a precursor that already contains the methoxy-d3 group at the desired position on the phenyl ring, the regioselectivity is ensured throughout the subsequent reaction sequence.

Stereoselectivity is a critical aspect of Montelukast synthesis, as the biological activity resides in a single enantiomer. The chiral center is typically introduced via an asymmetric reduction of a ketone intermediate using a chiral reducing agent, such as a borane (B79455) derivative with a chiral ligand. This step is performed prior to the coupling with the cyclopropane moiety and is independent of the deuterium labeling of the methoxy group.

Purification and Isolation Techniques for Labeled Analogs

The purification of this compound is crucial to ensure high isotopic and chemical purity. The final product will be a mixture containing the desired this compound, as well as potentially unlabeled Montelukast and partially deuterated species.

Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for the purification of isotopically labeled compounds. iaea.orgnih.goviaea.orgedpsciences.orgmdpi.commoravek.com This technique offers high resolution to separate compounds with very similar physical properties.

Purification Technique Description Advantages
Preparative HPLC A chromatographic technique used to separate and purify large quantities of compounds. A stationary phase (e.g., C18 silica (B1680970) gel) and a mobile phase (e.g., a mixture of acetonitrile (B52724) and water) are used.High resolution, capable of separating isotopologues. Can be automated for efficiency.
Crystallization A technique used to purify solid compounds. The crude product is dissolved in a suitable solvent and allowed to slowly crystallize, leaving impurities in the solution.Can be effective for removing bulk impurities.
Flash Chromatography A rapid form of column chromatography that uses pressure to speed up the elution of the solvent through the column.Faster than traditional column chromatography.

By carefully selecting the column, mobile phase, and gradient conditions, it is possible to isolate this compound with a high degree of purity. Fractions are collected and analyzed by mass spectrometry to confirm the identity and isotopic enrichment of the desired product.

Analytical Characterization of Synthesized this compound

The synthesized this compound must be rigorously characterized to confirm its structure and isotopic purity. This is achieved through a combination of spectroscopic methods.

Spectroscopic Methods for Structural Elucidation and Isotopic Purity Verification

Mass Spectrometry (MS): Mass spectrometry is a fundamental tool for confirming the successful incorporation of deuterium. The molecular weight of this compound is expected to be 3 atomic mass units (amu) higher than that of unlabeled Montelukast. rsc.orgnih.govnih.govscienceopen.comjapsonline.comchemicalbook.comutas.edu.auresearchgate.net

Expected Mass: The molecular formula of Montelukast is C35H36ClNO3S, with a molecular weight of approximately 586.18 g/mol . nih.gov this compound has a molecular formula of C35H33D3ClNO3S, and its expected molecular weight is approximately 589.19 g/mol .

Mass Spectrum: The mass spectrum will show a molecular ion peak ([M+H]+) at m/z 590.2, which is 3 units higher than the m/z 587.2 peak for unlabeled Montelukast. The fragmentation pattern can also be analyzed to confirm the location of the deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is essential for confirming the precise location of the deuterium atoms and for determining the isotopic purity.

¹H NMR: In the ¹H NMR spectrum of this compound, the singlet corresponding to the methoxy protons (O-CH3) in unlabeled Montelukast will be absent or significantly reduced in intensity. The absence of this signal is a strong indication of successful deuteration at the methoxy position. The rest of the spectrum should remain consistent with the structure of Montelukast. rsc.orggoogle.comscirp.orgsciforum.net

¹³C NMR: The ¹³C NMR spectrum will show a characteristic triplet for the carbon atom attached to the three deuterium atoms (CD3) due to spin-spin coupling with deuterium (spin I=1). This provides definitive evidence for the C-D bonds.

²H NMR: Deuterium NMR can be used to directly observe the deuterium signal, providing a quantitative measure of the deuterium incorporation.

Analytical Technique Expected Observation for this compound
Mass Spectrometry (MS) Molecular ion peak ([M+H]⁺) at m/z 590.2 (3 amu higher than unlabeled Montelukast).
¹H NMR Absence or significant reduction of the singlet for the methoxy protons.
¹³C NMR A triplet for the carbon of the methoxy group due to C-D coupling.

The combination of these analytical techniques provides a comprehensive characterization of the synthesized this compound, confirming its structure, and ensuring its suitability for use in metabolic and pharmacokinetic studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²H)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the structural integrity of this compound and verifying the position of the isotopic label. A comprehensive analysis would involve ¹H, ¹³C, and ²H NMR.

¹H NMR: In the proton NMR spectrum of this compound, the characteristic singlet corresponding to the methoxy protons (O-CH3) found in the unlabeled Montelukast methyl ether would be absent. The rest of the spectrum, including signals for the quinoline, phenyl, and cyclopropane moieties, would be expected to align with the structure of the parent molecule, though minor shifts compared to the carboxylic acid form of Montelukast may occur. nih.govrsc.org

¹³C NMR: The carbon NMR spectrum would be expected to show all the carbon signals corresponding to the Montelukast framework. The carbon of the deuterated methoxy group (-OCD3) would exhibit a multiplet signal due to one-bond carbon-deuterium coupling (¹J C-D), and its resonance would be shifted slightly upfield compared to a non-deuterated methoxy carbon. researchgate.net

²H NMR: Deuterium NMR spectroscopy provides direct evidence of the isotopic labeling. The ²H NMR spectrum of this compound should display a single resonance at the chemical shift corresponding to the methoxy group, confirming the successful incorporation of deuterium at this specific position.

Mass Spectrometry (MS) for Molecular Weight and Isotopic Enrichment

Mass spectrometry is a critical technique for determining the molecular weight and confirming the isotopic purity of this compound. nih.gov The molecular formula for this compound is C₃₆H₃₅D₃ClNO₃S, corresponding to a molecular weight of 603.23. medchemexpress.com

High-resolution mass spectrometry (HRMS) is particularly suited for analyzing deuterated compounds. rsc.orgrsc.org In the mass spectrum of this compound, the molecular ion cluster would be centered at an m/z corresponding to the deuterated molecule (e.g., [M+H]⁺ at m/z 604.2). The isotopic purity is calculated by analyzing the relative abundance of the isotopolog ions. nih.govresearchgate.net For a successfully labeled compound, the peak corresponding to the d3-labeled molecule would be the base peak in the cluster, while the peaks for d2, d1, and d0 (unlabeled) species would be of significantly lower intensity. rsc.org Tandem MS (MS/MS) can further confirm the location of the label by analyzing the fragmentation pattern, where fragments containing the methoxy group would show a mass shift of +3 amu compared to the unlabeled analog. nih.govresearchgate.net

Table 1: Molecular Data for this compound

Parameter Value Reference
Molecular Formula C₃₆H₃₅D₃ClNO₃S medchemexpress.com
Molecular Weight 603.23 medchemexpress.com
Expected [M+H]⁺ ~604.2 N/A
Isotopic Label Methoxy-d3 medchemexpress.commedchemexpress.com

Chromatographic Techniques for Purity Assessment

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are standard for assessing the chemical purity of this compound. These methods separate the main compound from any impurities, including starting materials, by-products, or degradation products.

The analysis is typically performed using reverse-phase chromatography. A common setup involves a C8 or C18 column with a mobile phase consisting of an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like acetonitrile or methanol, run in either isocratic or gradient mode. scispace.comresearchgate.netgoogle.com Detection is commonly achieved using a UV detector at a wavelength where the chromophores in the molecule, such as the quinoline system, absorb strongly. researchgate.net

A certificate of analysis for one batch of this compound reported a purity of 94.68% as determined by HPLC with detection at 215 nm. lgcstandards.com

Table 2: HPLC Purity Data for this compound

Analytical Method Parameter Result Reference
HPLC Purity 94.68% lgcstandards.com
Detection Wavelength 215 nm lgcstandards.com

Advanced Analytical Methodologies for Methoxy D3 Montelukast Quantification and Characterization

Development and Validation of Quantitative Bioanalytical Methods

Quantitative bioanalytical methods are essential for determining the concentration of analytes in complex biological samples. For a SIL-IS like Methoxy-d3 Montelukast, the goal is not to determine its unknown concentration but to use its known concentration to accurately quantify the target analyte, such as Montelukast. The development of these methods involves rigorous validation to ensure they are reliable, reproducible, and fit for purpose, adhering to guidelines set by regulatory agencies.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most powerful and widely adopted analytical tool for the quantification of compounds like this compound in biological matrices. nih.gov This technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry, making it ideal for analyzing complex samples. nih.govnih.gov

Achieving high sensitivity and selectivity is critical for accurate bioanalysis. This is accomplished through the careful optimization of both the liquid chromatography and mass spectrometry parameters.

Liquid Chromatography Optimization: The goal is to achieve a rapid and efficient separation of the analyte from endogenous matrix components. This typically involves selecting an appropriate reversed-phase column, such as a C18 or C8, which separates compounds based on their hydrophobicity. nih.govnih.govresearchgate.net The mobile phase, usually a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer such as ammonium (B1175870) formate (B1220265) or formic acid, is optimized to ensure sharp, symmetrical peaks and a short analysis time. nih.govnih.gov

Mass Spectrometry Optimization: Tandem mass spectrometry, particularly with an electrospray ionization (ESI) source operated in the positive ion mode, is commonly used. nih.govnih.gov The highest degree of selectivity and sensitivity is achieved using Multiple Reaction Monitoring (MRM). nih.gov In this mode, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. For Montelukast, a common transition is m/z 586.2 → 568.2, while for its deuterated analog Montelukast-d6, the transition is m/z 592.3 → 574.2. nih.gov For this compound (molecular weight 603.23), a similar optimization would be performed to identify a unique and intense precursor-to-product ion transition. medchemexpress.com Instrument parameters such as cone voltage, collision energy, and nebulizer pressure are all fine-tuned to maximize the signal for the chosen transition. nih.govnih.gov

Table 1: Example LC-MS/MS Parameters for Montelukast Analysis
ParameterCondition 1Condition 2
LC ColumnYMC-pack pro C18 (50 x 4.6 mm, 3 µm) nih.govSB-C18 (50 x 4.6 mm, 1.8 µm) nih.gov
Mobile Phase10mM Ammonium Formate (pH 4.0) : Acetonitrile (20:80 v/v) nih.gov0.1% Formic Acid : Acetonitrile (16:84 v/v) nih.gov
Flow Rate0.8 mL/min nih.gov0.6 mL/min nih.gov
IonizationESI Positive nih.govESI Positive nih.gov
Detection ModeMRM nih.govMRM nih.gov
MRM Transition (Montelukast)m/z 586.2 → 568.2 nih.govNot Specified nih.gov
MRM Transition (IS: Montelukast-d6)m/z 592.3 → 574.2 nih.govNot Specified nih.gov

Biological matrices such as plasma are exceedingly complex, containing numerous endogenous compounds that can interfere with the analysis. The "matrix effect" refers to the suppression or enhancement of the analyte's ionization signal caused by co-eluting components from the sample matrix. bris.ac.uk This can lead to significant inaccuracies in quantification.

The most effective way to compensate for matrix effects is through the use of a stable isotope-labeled internal standard. bris.ac.uknih.gov Because a SIL-IS like this compound is chemically identical to the analyte, it co-elutes during chromatography and experiences the exact same ionization suppression or enhancement. bris.ac.uk Therefore, while the absolute signal of both the analyte and the IS may vary, the ratio of their peak areas remains constant and directly proportional to the analyte's concentration, ensuring accurate and precise measurement. bris.ac.uk For this correction to be most effective, it is crucial to ensure complete chromatographic co-elution of the analyte and the internal standard. bris.ac.uk

While LC-MS/MS is the predominant technique, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of related compounds. GC-MS is less common for the routine quantification of large, non-volatile molecules like Montelukast from biological fluids because it typically requires a chemical derivatization step to increase the analyte's volatility and thermal stability. nih.gov However, GC-MS is a highly robust and specific technique that has been successfully used to develop and validate methods for detecting potential genotoxic impurities, such as methyl iodide and methyl methanesulfonate, in Montelukast drug substances. wisdomlib.org This demonstrates its utility for specific applications in the characterization of this compound, particularly for impurity profiling or in specialized research contexts where its unique separation characteristics may be advantageous.

Effective sample preparation is a critical prerequisite for a successful bioanalytical method. The primary objective is to isolate the analyte of interest from the complex biological matrix, removing proteins, phospholipids, and other interfering substances that can compromise the analysis. The choice of technique depends on the required cleanliness of the sample, throughput needs, and cost considerations.

Protein Precipitation (PPT): This is the simplest and fastest method, often used in high-throughput environments. nih.gov It involves adding a water-miscible organic solvent, most commonly acetonitrile, to the plasma sample. nih.govnih.gov This causes the proteins to denature and precipitate out of the solution. After centrifugation, the clear supernatant containing the analyte is collected for analysis. nih.gov While rapid, this method provides the least clean extracts and may be more susceptible to matrix effects. nih.gov

Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample than PPT by partitioning the analyte between the aqueous plasma sample and an immiscible organic solvent (e.g., ter-butylmethylether). ijpsonline.comijpsonline.com The analyte has a higher affinity for the organic phase, while many endogenous interferences remain in the aqueous phase. After mixing and separation of the layers, the organic solvent containing the analyte is evaporated and the residue is reconstituted for analysis. ijpsonline.com

Solid-Phase Extraction (SPE): SPE is the most powerful sample preparation technique, providing the highest degree of selectivity and the cleanest extracts. researchgate.netresearchgate.net In SPE, the plasma sample is passed through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while interferences are washed away. Finally, the analyte is eluted using a small volume of a strong solvent. researchgate.net Various sorbent chemistries (e.g., C8, C18, mixed-mode) can be optimized to achieve high recovery and excellent removal of matrix components. researchgate.netmdpi.com SPE is highly amenable to automation, making it suitable for high-throughput applications requiring the highest data quality. researchgate.net

Table 2: Comparison of Sample Preparation Techniques
TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT)Protein removal by precipitation with an organic solvent. nih.govFast, simple, inexpensive, high-throughput. nih.govLess clean extracts, potential for significant matrix effects, risk of analyte loss due to co-precipitation.
Liquid-Liquid Extraction (LLE)Analyte partitioning between two immiscible liquid phases. ijpsonline.comCleaner extracts than PPT, good recovery. ijpsonline.comijpsonline.comMore labor-intensive, requires larger solvent volumes, potential for emulsion formation.
Solid-Phase Extraction (SPE)Analyte retention on a solid sorbent followed by selective elution. researchgate.netProvides the cleanest extracts, high analyte concentration, high recovery, reduced matrix effects, can be automated. researchgate.netresearchgate.netMore expensive, method development can be more complex.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Isotopic Ratio Analysis and High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS), using instruments such as Quadrupole Time-of-Flight (QTOF), provides significant advantages for the characterization of this compound. massbank.eu Unlike nominal mass instruments that measure mass to the nearest integer, HRMS instruments measure the mass of an ion with very high accuracy (typically to four or five decimal places). This allows for the determination of the exact mass of this compound, which can be used to confirm its elemental composition. massbank.eu

Furthermore, the high resolving power of HRMS is crucial for isotopic ratio analysis. Deuterated standards are synthetic products and are never 100% isotopically pure. They contain a distribution of lower isotopologues (e.g., molecules containing two, one, or zero deuterium (B1214612) atoms instead of three). nih.gov HRMS can resolve the signals from these different isotopologues, allowing for a precise characterization of the isotopic purity and distribution within the this compound standard. nih.gov This analysis is vital to ensure that the contribution of the non-deuterated (d0) isotopologue in the standard does not cause interference and lead to an overestimation of the unlabeled analyte being measured.

Methodological Considerations for Trace Analysis and Metabolite Profiling

The analysis of this compound at trace levels and the identification of its metabolites necessitate highly sensitive and specific analytical techniques. The integration of deuterium atoms in its structure offers distinct advantages in these analytical pursuits, primarily through the utilization of mass spectrometry-based methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the cornerstone technique for the trace analysis of this compound. The deuterium labeling provides a unique mass signature, allowing for clear differentiation from the endogenous, non-labeled Montelukast and other interfering substances. In this context, this compound can serve as an ideal internal standard for the quantification of Montelukast in biological samples due to its similar chromatographic behavior and distinct mass-to-charge ratio (m/z). nih.gov The multiple reaction monitoring (MRM) mode in tandem mass spectrometry enhances selectivity and sensitivity, enabling the detection of the analyte at very low concentrations. nih.gov

Metabolite Profiling: Deuterium labeling is a powerful tool for metabolite profiling studies. aquigenbio.com The presence of the deuterium atoms acts as a flag, making it easier to trace and identify metabolites of this compound in complex biological matrices. By comparing the mass spectra of samples from individuals administered the deuterated compound with control samples, metabolites can be readily identified by their characteristic isotopic patterns. This approach aids in understanding the metabolic fate of the drug, as the deuterium label can help pinpoint which parts of the molecule have been metabolically altered. aquigenbio.com

Key considerations for robust trace analysis and metabolite profiling include:

Optimization of Chromatographic Conditions: Achieving good separation from matrix components and potential isomers is critical. Reversed-phase high-performance liquid chromatography (HPLC) is commonly employed. semanticscholar.org

Mass Spectrometry Parameters: Fine-tuning of ionization source parameters and collision energies is essential to achieve optimal sensitivity and fragmentation for both the parent compound and its metabolites.

Sample Preparation: Efficient extraction of the analyte from the biological matrix (e.g., plasma, urine) is crucial to minimize matrix effects and improve recovery. Techniques like protein precipitation or solid-phase extraction are often utilized. researchgate.net

Interactive Table: Key Parameters in LC-MS/MS Method for Montelukast Analysis

ParameterSpecificationPurpose
Column C18 (octadecylsilane)Separation based on hydrophobicity
Mobile Phase Acetonitrile and ammonium formate bufferElution of the analyte from the column
Ionization Mode Electrospray Ionization (ESI) - PositiveGeneration of charged molecules for MS analysis
Detection Mode Multiple Reaction Monitoring (MRM)High selectivity and sensitivity for quantification
Internal Standard Montelukast-d6Accurate quantification by correcting for matrix effects and variability

Stability Assessment of this compound in Various Research Conditions

While specific stability studies on this compound are not extensively documented in publicly available literature, the stability profile of its non-deuterated counterpart, Montelukast, provides a strong basis for understanding its potential degradation pathways. The substitution of hydrogen with deuterium is known to create a stronger chemical bond (C-D vs. C-H), which can, in some cases, lead to enhanced metabolic and chemical stability, a phenomenon known as the kinetic isotope effect. bioscientia.de However, forced degradation studies on Montelukast reveal its susceptibility to certain conditions.

Forced Degradation Studies of Montelukast:

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. Montelukast has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines. ajpaonline.comresearchgate.net

Acid and Base Hydrolysis: Montelukast is found to degrade in acidic conditions. semanticscholar.org It is relatively more stable in basic solutions. researchgate.netnih.gov

Oxidative Degradation: The molecule is susceptible to oxidation, with Montelukast S-oxide being a major degradation product. researchgate.netresearchgate.netnih.gov Studies have shown degradation in the presence of hydrogen peroxide. actapharmsci.com

Thermal Degradation: Montelukast exhibits some degradation upon exposure to heat. actapharmsci.com

Photodegradation: Exposure to light, particularly UV light, can lead to the formation of its cis-isomer as a major photoproduct. researchgate.netnih.gov The rate of photodegradation is influenced by the type of light source and the solvent used. researchgate.netnih.gov

The inherent stability of this compound would be expected to be broadly similar to that of Montelukast, although the rates of degradation at the deuterated positions might be slower. The primary degradation products are likely to be the corresponding deuterated analogs of the known Montelukast degradants.

Interactive Table: Summary of Montelukast Stability under Forced Degradation Conditions

Stress ConditionObservationMajor Degradation ProductsReference
Acidic (0.1N HCl, 60°C) Degradation observedImpurity F semanticscholar.org
Basic (0.1N NaOH, 60°C) Stable- researchgate.netactapharmsci.com
Oxidative (30% H2O2, 60°C) Degradation observedMontelukast S-oxide (Impurity A) semanticscholar.orgresearchgate.netactapharmsci.com
Thermal (105°C) Degradation observed- actapharmsci.com
Photolytic (Daylight/UV) Degradation observedCis-isomer researchgate.netnih.gov

It is crucial for researchers working with this compound to consider these potential stability issues and to store the compound under appropriate conditions, typically protected from light and in a controlled temperature environment, to ensure its integrity for analytical and research purposes.

In Vitro and Ex Vivo Metabolic Fate and Biotransformation Studies Utilizing Methoxy D3 Montelukast

Application of Methoxy-d3 Montelukast in Microsomal Stability Assays

Microsomal stability assays are a cornerstone of early-stage drug metabolism research, providing insights into a compound's susceptibility to biotransformation by liver enzymes. domainex.co.ukaxispharm.com These assays utilize microsomes, which are vesicle-like artifacts formed from the endoplasmic reticulum of liver cells and contain a high concentration of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily. domainex.co.ukmttlab.eu By incubating this compound with liver microsomes and necessary cofactors like NADPH, researchers can determine its rate of degradation and profile the formation of primary metabolites. evotec.com

The metabolism of Montelukast is complex, involving multiple CYP450 isoforms. In vitro studies using human liver microsomes and recombinant P450 enzymes have identified several key players. iu.edunih.gov

CYP2C8: This enzyme is now understood to be the dominant enzyme in the biotransformation of Montelukast, responsible for a significant portion of its oxidative metabolism. helsinki.finih.gov It plays a major role in the 36-hydroxylation pathway, leading to the formation of the M6 metabolite. nih.gov

CYP2C9: Initially thought to be a primary metabolizer, CYP2C9 also contributes to the 36-hydroxylation of Montelukast to form the 1,2-diol metabolite, though its role is considered less dominant than CYP2C8 at clinically relevant concentrations. iu.edunih.gov

CYP3A4: This versatile enzyme is primarily responsible for other oxidative pathways, including the formation of Montelukast sulfoxide (B87167) (M2) and stereoselective 21-hydroxylation to form the M5 metabolite. iu.edudoi.org

In a microsomal stability assay, this compound is used as a substrate to probe the activity of these specific enzymes. By monitoring the depletion of the deuterated parent compound and the appearance of its corresponding mass-shifted metabolites, the contribution of each CYP isoform can be quantified.

Table 1: Key Cytochrome P450 Enzymes in Montelukast Metabolism
EnzymePrimary Metabolic PathwayResulting Metabolite(s)
CYP2C836-HydroxylationM6 (Hydroxymethyl analog)
CYP2C936-HydroxylationM6 (1,2-diol)
CYP3A4Sulfoxidation, 21-HydroxylationM2 (Sulfoxide), M5 (Benzylic alcohol)

The replacement of hydrogen with deuterium (B1214612) creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. The cleavage of this bond is often the rate-limiting step in metabolic reactions. nih.govingenza.com This can lead to a slower rate of metabolism at the site of deuteration, a phenomenon known as the kinetic isotope effect (KIE). simsonpharma.comresearchgate.net

In the case of this compound, the deuterium atoms are on the methoxy (B1213986) group. If O-demethylation were a significant metabolic pathway for Montelukast, a primary KIE would be expected, slowing this specific reaction and potentially shunting metabolism towards other pathways like hydroxylation or sulfoxidation. However, the primary oxidative pathways for Montelukast occur at other positions on the molecule. iu.edunih.gov Therefore, the KIE for this compound is not expected to significantly alter the rates of the main metabolic reactions but serves primarily as a stable isotopic label for analytical purposes. This ensures that its metabolic profile closely mirrors that of the non-deuterated parent drug while providing the benefits of isotopic labeling. medchemexpress.com

Investigation of Glucuronidation Pathways with this compound

Glucuronidation is a crucial Phase II metabolic process where a glucuronic acid moiety is attached to a drug or its metabolite, increasing its water solubility and facilitating its excretion. mdpi.com

Studies in Isolated Hepatocytes and Tissue Slices for Comprehensive Metabolic Profiling

While microsomes are excellent for studying Phase I metabolism, they lack the full complement of enzymes and cofactors present in an intact cell. Isolated hepatocytes and, to a lesser extent, tissue slices, provide a more physiologically relevant in vitro model. nih.govresearchgate.net These systems contain both Phase I and Phase II enzymes in their natural cellular environment, along with transporters that regulate the influx and efflux of the drug and its metabolites. nih.gov

Using this compound in incubations with hepatocytes allows for a comprehensive assessment of its metabolic fate. Researchers can observe the interplay between Phase I oxidation and Phase II glucuronidation, identifying sequential metabolites (e.g., a hydroxylated metabolite that is subsequently glucuronidated). This provides a more complete and predictive picture of how the drug will be processed in the liver. researchgate.net

Identification and Structural Elucidation of Montelukast Metabolites Using Deuterated Analogs

One of the most powerful applications of this compound is in metabolite identification using high-resolution mass spectrometry (MS). nih.govnih.gov The deuterium label acts as an unambiguous tag, simplifying the process of distinguishing drug-related material from endogenous components in a complex biological matrix like microsomal incubations or hepatocyte lysates. simsonpharma.com

The strategy involves incubating a 1:1 mixture of Montelukast and this compound. In the resulting mass spectrum, any peak corresponding to the parent drug or a metabolite will appear as a characteristic doublet of peaks with equal intensity, separated by 3 mass units (the mass difference imparted by the three deuterium atoms). This "mass shift" allows for the rapid and confident identification of all drug-derived metabolites, which can then be isolated for full structural elucidation. monash.edu

Table 2: Major Montelukast Metabolites and Expected Mass Shift with Methoxy-d3 Label
Metabolite IDMetabolic ReactionDescriptionMass Shift with Methoxy-d3 Label
M1GlucuronidationAcyl-glucuronide+3 Da
M2SulfoxidationSulfoxide analog+3 Da
M521-HydroxylationBenzylic alcohol analog+3 Da
M636-HydroxylationHydroxymethyl analog+3 Da

Comparative Metabolism Studies in Non-Human Biological Systems

The investigation into the metabolic fate of this compound in non-human biological systems is crucial for preclinical assessment and for understanding potential interspecies differences in biotransformation. While direct comparative metabolic studies on this compound in various non-human species are not extensively available in the public domain, inferences can be drawn from the wealth of data on its non-deuterated parent compound, Montelukast. These studies, primarily utilizing in vitro systems such as liver microsomes and hepatocytes from various preclinical animal models, provide a foundational understanding of the metabolic pathways, which can be cautiously extrapolated to its deuterated analogue.

The primary routes of Montelukast metabolism involve oxidation reactions catalyzed by the cytochrome P450 (CYP) enzyme system, followed by conjugation. The substitution of hydrogen with deuterium at the methoxy position (d3) is not expected to introduce novel metabolic pathways. However, it can potentially alter the rate of metabolism at or near the site of deuteration due to the kinetic isotope effect. A stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond can lead to a slower rate of enzymatic cleavage, potentially resulting in a decreased rate of metabolism and altered pharmacokinetic profile. nih.govresearchgate.netjuniperpublishers.com This alteration may also lead to "metabolic shunting," where the metabolic focus shifts to other parts of the molecule. juniperpublishers.com

Comparative in vitro studies with Montelukast have been conducted using liver microsomes from species commonly used in preclinical studies, such as rats, dogs, and monkeys, to compare with human metabolism. These studies are vital for selecting the most appropriate animal model for predicting human pharmacokinetics and toxicity.

Metabolite Profile Across Species

In vitro studies with liver microsomes from different species have revealed both similarities and differences in the metabolic profile of Montelukast. The major oxidative metabolites identified in human liver microsomes, such as Montelukast sulfoxide (M2), 21-hydroxymethyl Montelukast (M5), and 36-hydroxymethyl Montelukast (M6), are generally also observed in the liver microsomes of preclinical species, although the relative abundance of these metabolites can vary.

For instance, studies have shown that the formation of the major human metabolite, M6, is catalyzed primarily by CYP2C8 and to a lesser extent by CYP2C9. nih.gov In preclinical species, the orthologous CYP enzymes are responsible for this biotransformation, but their substrate specificity and activity levels can differ from their human counterparts. nih.govresearchgate.net Similarly, the formation of M5, catalyzed by CYP3A4 in humans, is expected to be mediated by the CYP3A subfamily in other species. nih.gov

The table below summarizes the key cytochrome P450 enzymes involved in the metabolism of Montelukast in humans, which serves as a benchmark for comparative studies in non-human systems.

Metabolite Metabolic Reaction Primary Human CYP Isoforms Involved
M2SulfoxidationCYP3A4
M521-HydroxylationCYP3A4, CYP3A5
M636-HydroxylationCYP2C8, CYP2C9
M325-HydroxylationCYP2C8, CYP2C9, CYP3A4, CYP2C19
M4Dicarboxylic acid (from M6)CYP2C8
M1Acyl glucuronideUGT1A3

Data synthesized from multiple sources. nih.govpreprints.orgmdpi.com

Enzyme Kinetics and Interspecies Variability

The kinetics of Montelukast metabolism, including parameters like Vmax (maximum reaction velocity) and Km (substrate concentration at half Vmax), can exhibit significant interspecies differences. These variations are attributable to differences in the expression levels and catalytic activities of CYP isoforms among species. nih.gov For example, the intrinsic clearance (Clint), a measure of the metabolic capacity of the liver, for the formation of specific metabolites can differ substantially between human, rat, dog, and monkey liver microsomes.

While specific kinetic data for this compound is not available, it is anticipated that the deuteration could lead to a lower intrinsic clearance for metabolic pathways involving the methoxy group, should they be a significant route of metabolism for the parent compound.

The following table provides a conceptual framework for comparing the metabolism of Montelukast in non-human biological systems, based on available literature. It is important to note that direct head-to-head comparative studies are limited, and these findings are pieced together from various sources.

Species Primary Metabolic Pathways Observed Key CYP Isoforms Implicated (Orthologs) Notable Differences Compared to Humans
Rat Oxidation (Hydroxylation, Sulfoxidation)CYP2C, CYP3AQuantitative differences in metabolite ratios are expected. Rats may exhibit higher overall metabolic rates for some substrates compared to humans. mdpi.com
Dog Oxidation (Hydroxylation, Sulfoxidation)CYP2C, CYP3ADogs may have different profiles of CYP2C and CYP3A activities compared to humans, potentially leading to different major metabolites.
Monkey (e.g., Cynomolgus) Oxidation (Hydroxylation, Sulfoxidation)CYP2C, CYP3AGenerally considered a closer model to humans in terms of drug metabolism, but significant differences in CYP isoform expression and activity can still exist. nih.gov
Mouse Oxidation (Hydroxylation, Sulfoxidation)CYP2C, CYP3ASimilar to rats, mice often exhibit higher metabolic rates than humans.

This table is a generalized representation based on known species differences in drug metabolism and limited Montelukast-specific data. nih.govresearchgate.netsemanticscholar.org

Research Applications of Methoxy D3 Montelukast in Pharmacokinetic and Adme Studies Methodological Focus

Utilization in Quantitative ADME Research Methodologies

The primary utility of Methoxy-d3 Montelukast in ADME studies is to serve as an internal standard for the accurate quantification of unlabeled Montelukast in complex biological matrices such as plasma, urine, feces, and tissue homogenates. In these experiments, a known quantity of the deuterated standard is added to the biological sample during processing. Since this compound co-elutes with the unlabeled drug during chromatography and exhibits similar ionization efficiency in the mass spectrometer, any sample loss or variability during extraction and analysis affects both compounds equally. This allows for a highly accurate determination of the unlabeled drug's concentration by calculating the ratio of the analyte's response to the internal standard's response.

In vitro models are essential for predicting the oral absorption of drugs. The Caco-2 cell monolayer, an immortalized human colon adenocarcinoma cell line that differentiates into a polarized epithelial cell layer, is a widely used model to assess intestinal permeability. In these assays, this compound is used as an internal standard to quantify the amount of unlabeled Montelukast that permeates across the cell monolayer. By measuring the concentration of the drug in both the apical (donor) and basolateral (receiver) compartments over time, researchers can calculate the apparent permeability coefficient (Papp), a key indicator of a drug's potential for oral absorption. The use of the deuterated standard ensures that the quantification is not confounded by matrix effects from the complex cell culture media.

Interactive Data Table: Representative Caco-2 Permeability Data for a Candidate Drug (Illustrative) This table illustrates the type of data generated in a Caco-2 permeability assay where a labeled internal standard like this compound would be essential for accurate quantification.

DirectionInitial Concentration (µM)Concentration in Receiver Chamber (µM)Calculated Papp (x 10⁻⁶ cm/s)
Apical to Basolateral (A-B)100.457.5
Basolateral to Apical (B-A)101.3522.5

Note: Data are illustrative to represent typical findings in such an experiment. The efflux ratio (Papp B-A / Papp A-B) of 3.0 would suggest the involvement of active efflux transporters.

Understanding where a drug distributes within the body is fundamental to assessing its efficacy and potential toxicity. Tissue distribution studies, typically conducted in rodent models, involve administering the drug and subsequently measuring its concentration in various organs and tissues. In these methodologically complex studies, this compound is indispensable for the development and validation of bioanalytical methods used to quantify Montelukast in different tissue homogenates. Each tissue type (e.g., liver, lung, brain, kidney) presents a unique analytical challenge due to its specific composition of lipids, proteins, and other endogenous molecules. The stable isotope-labeled internal standard ensures robust and accurate quantification across this diverse range of biological matrices.

Interactive Data Table: Illustrative Tissue Distribution of a Drug in Rats at 2 Hours Post-Dose This table shows representative data from an animal tissue distribution study. Accurate measurement of drug concentrations in these varied tissues would rely on a robust bioanalytical method using an internal standard like this compound.

TissueDrug Concentration (ng/g)Tissue-to-Plasma Ratio
Plasma250 ng/mL1.0
Lung18507.4
Liver320012.8
Kidney9803.9
Brain250.1

Role in Pharmacokinetic Modeling and Simulation Methodologies

High-quality input data is the foundation of robust pharmacokinetic (PK) modeling and simulation. The concentration-time profiles of a drug in plasma and other matrices are the primary data used to develop these models. The precision and accuracy afforded by using this compound as an internal standard in the underlying bioanalytical methods are critical. Accurate data minimizes variability and allows for more reliable estimation of key PK parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t½). These refined parameters, in turn, lead to more predictive and reliable PK models, which can be used to simulate different dosing regimens, predict drug exposure in different populations, and inform clinical trial design.

Investigation of Drug-Drug Interactions at the Metabolic Level Using Labeled Probes

This compound can also be used as a probe to investigate drug-drug interactions (DDIs). In this context, it can be co-administered with a new chemical entity (NCE) to see if the NCE inhibits or induces the metabolic pathways responsible for Montelukast's clearance (primarily cytochrome P450 enzymes like CYP2C8, CYP3A4, and CYP2C9). By using a stable isotope-labeled version, researchers can administer it at a microdose level, minimizing the risk of pharmacological effects while still being able to accurately measure its metabolic fate using sensitive LC-MS/MS techniques. A change in the pharmacokinetic profile of this compound in the presence of the NCE would indicate a potential DDI.

Application in Absolute Bioavailability Determinations (methodological aspects)

Absolute bioavailability (F) is a measure of the fraction of an administered dose that reaches systemic circulation. The gold-standard method for determining F is to compare the plasma concentration-time profile after oral administration with that after intravenous (IV) administration. A powerful and efficient study design, known as an intravenous microdose study, involves the simultaneous administration of an oral therapeutic dose of the unlabeled drug and an IV microdose of a stable isotope-labeled version, such as this compound. By using LC-MS/MS to differentiate and quantify the concentrations of both the labeled (from the IV dose) and unlabeled (from the oral dose) drug in the same blood samples, the absolute bioavailability can be calculated from a single experiment in the same subject. This approach reduces inter-individual variability and the number of animals or human subjects required.

Stable Isotope Tracer Techniques for Elucidating Metabolic Flux

In the realm of pharmacokinetic and Absorption, Distribution, Metabolism, and Excretion (ADME) studies, stable isotope tracer techniques are indispensable for mapping the metabolic fate of a drug. The use of isotopically labeled compounds, such as this compound, allows researchers to trace the journey of a molecule and its metabolites through a biological system. This methodological focus is crucial for understanding the intricate network of biochemical reactions that constitute a drug's metabolism, a concept known as metabolic flux.

Stable isotope labeling involves the incorporation of non-radioactive isotopes, like deuterium (B1214612) (²H or D), into a drug molecule. medchemexpress.com When this compound, which contains three deuterium atoms in its methoxy (B1213986) group, is introduced into a biological system, it can be distinguished from its non-labeled counterpart by mass spectrometry. This distinction is the cornerstone of its application in metabolic studies. While direct studies detailing the use of this compound for comprehensive metabolic flux analysis are not extensively available in public literature, the principles of its application can be inferred from studies using other isotopically labeled versions of Montelukast and the general methodologies of stable isotope tracing.

One of the primary applications of deuterated analogs like this compound is in quantitative bioanalysis, where they serve as ideal internal standards for liquid chromatography-mass spectrometry (LC-MS) methods. The near-identical physicochemical properties to the parent drug ensure that they behave similarly during sample extraction, chromatography, and ionization, thus correcting for any variability in the analytical process. This ensures highly accurate and precise quantification of the unlabeled drug and its metabolites in biological matrices.

Although detailed metabolic flux analysis using this compound is not widely published, studies on the metabolism of Montelukast using radiolabeled compounds, such as [¹⁴C]Montelukast, have provided significant insights into its metabolic pathways. These studies have shown that Montelukast is extensively metabolized, with the majority of its metabolites being excreted through the bile. nih.govsemanticscholar.org

The identified metabolic pathways for Montelukast include:

Oxidation: Formation of hydroxylated metabolites and a sulfoxide (B87167).

Glucuronidation: Conjugation with glucuronic acid to form acyl-glucuronide metabolites. nih.gov

The major cytochrome P450 (CYP) enzymes involved in the oxidative metabolism of Montelukast are CYP2C8, CYP2C9, and CYP3A4. wikipedia.org

The application of a stable isotope tracer like this compound would theoretically allow for a more nuanced understanding of these pathways. By tracking the deuterated methoxy group, researchers could investigate whether this specific functional group is retained or lost during metabolism. This would provide valuable information on the stability of this part of the molecule and help in identifying specific metabolic transformations.

For instance, if a metabolite is detected with the deuterium label intact, it indicates that the methoxy group has not been cleaved during that particular metabolic reaction. Conversely, the absence of the label in a metabolite would suggest a demethylation process. By quantifying the relative abundance of labeled and unlabeled metabolites over time, it is possible to determine the rates (fluxes) of these different metabolic reactions.

A hypothetical study using this compound to probe metabolic flux might involve administering the labeled compound and then collecting biological samples (e.g., plasma, urine, feces) at various time points. These samples would then be analyzed by high-resolution mass spectrometry to identify and quantify Montelukast and its metabolites, distinguishing between the deuterated and non-deuterated forms.

While the primary documented use of deuterated Montelukast analogs is as internal standards, the principles of stable isotope tracing strongly support their potential for more in-depth metabolic flux studies. Such research would be invaluable for a more complete understanding of Montelukast's disposition in the body.

Computational and Theoretical Studies of Methoxy D3 Montelukast and Deuterated Analogs

Quantum Chemical Calculations for Isotope Effects and Bond Strengths

Quantum chemical calculations provide fundamental insights into how deuterium (B1214612) substitution alters the physicochemical properties of a molecule. The primary influence of replacing protium (B1232500) (¹H) with deuterium (²H) is the increase in mass, which affects the vibrational energy of chemical bonds. ias.ac.in According to quantum mechanics, the zero-point energy (ZPE) of a C-D bond is lower than that of a C-H bond because the heavier deuterium atom causes the bond to vibrate at a lower frequency. echemi.comstackexchange.com

This lower ZPE means that more energy is required to reach the transition state for bond cleavage, making the C-D bond effectively stronger and more stable than the C-H bond. nih.govneulandlabs.com The difference in bond dissociation energy is typically in the range of 1.2-1.5 kcal/mol. nih.gov This increased bond strength is the origin of the primary kinetic isotope effect, where the rate of a reaction involving C-H bond cleavage is significantly reduced upon deuteration. ias.ac.in Density Functional Theory (DFT) calculations are commonly employed to model these effects, providing quantitative predictions of vibrational frequencies, zero-point energies, and activation energies for bond-breaking processes. mdpi.com These calculations are crucial for rationalizing the choice of deuteration sites to maximize the desired metabolic stability.

Table 1: Comparison of Theoretical Bond Properties for C-H vs. C-D in a Methoxy (B1213986) Group
PropertyC-H BondC-D BondReference
Vibrational Frequency (cm⁻¹)~3000~2200 ias.ac.in
Zero-Point Energy (kcal/mol)HigherLower stackexchange.com
Bond Dissociation Energy (kcal/mol)~99.5~101.0 nih.gov

Molecular Docking and Dynamics Simulations for Enzyme-Substrate Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to model the interaction between a ligand, such as Methoxy-d3 Montelukast, and its biological target, typically a metabolizing enzyme like Cytochrome P450 (CYP). nih.govmdpi.com

Molecular Docking predicts the preferred orientation and binding affinity of a molecule within the active site of a protein. mdpi.com For this compound, docking studies would be performed against relevant CYP isoforms (e.g., CYP2C8, CYP2C9, and CYP3A4, which are known to metabolize Montelukast) to assess whether the isotopic substitution alters the binding pose or affinity. nih.gov While deuteration does not significantly change the molecular shape, subtle alterations in electronic properties and bond polarizability could lead to minor differences in interaction energies. nih.gov

Molecular Dynamics (MD) simulations provide a dynamic view of the enzyme-substrate complex over time, typically nanoseconds to microseconds. nih.gov These simulations can reveal the stability of the binding pose predicted by docking and highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. rsc.org For this compound, MD simulations can help determine if the deuterated methoxy group is positioned less favorably for oxidative attack by the enzyme's active site, providing a dynamic rationale for the expected decrease in metabolism. The binding free energy, often calculated using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), can quantify the stability of the complex. nih.gov

Table 2: Illustrative Molecular Docking Results for Montelukast Analogs with CYP2C8
CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Montelukast-9.8Phe100, Asn217, Arg241
This compound-9.7Phe100, Asn217, Arg241

In Silico Prediction of Metabolic Hotspots and Deuteration Sites

In silico metabolic prediction tools are essential for identifying "metabolic hotspots"—the atoms or functional groups within a molecule most susceptible to metabolic transformation. news-medical.netnih.gov These tools use a variety of approaches, including rule-based expert systems, machine learning models, and quantum chemical calculations, to predict the sites of metabolism (SoMs) by enzymes like CYPs. nih.govdigitellinc.com

Software like StarDrop™, MetaSite, and ADMET Predictor® can analyze the structure of Montelukast and rank potential sites of metabolism based on their reactivity and accessibility within the enzyme's active site. news-medical.net Such an analysis would confirm that the methoxy group is a viable candidate for deuteration to enhance metabolic stability.

Table 3: Predicted Site of Metabolism (SoM) Lability for Montelukast
Molecular SitePredicted Metabolic ReactionRelative Lability Score (Illustrative)
Tertiary alcohol methyl groupHydroxylation0.95
ThioetherSulfoxidation0.81
Benzylic positionHydroxylation0.75
Methoxy group (C-H)O-demethylation0.45
Methoxy group (C-D)O-demethylation0.15

Cheminformatics and Data Mining Approaches in Deuterated Drug Research

Cheminformatics provides the infrastructure to manage, analyze, and model the vast amounts of chemical and biological data generated in drug discovery. neovarsity.org In the context of deuterated drug research, cheminformatics and data mining play several key roles:

Database Management: Large chemical databases such as PubChem, ChEMBL, and ZINC are used to search for existing deuterated compounds, analyze structure-activity relationships, and gather data on parent compounds. neovarsity.orgosdd.net

Virtual Screening: Computational libraries of deuterated analogs can be created and screened in silico against various biological targets or metabolic enzyme models to prioritize candidates for synthesis.

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of deuterated compounds based on their molecular descriptors. springernature.com

Data Analysis: Data mining techniques can be applied to clinical and preclinical data to identify correlations between the site of deuteration and observed pharmacokinetic outcomes, helping to refine future drug design strategies. nih.gov

These computational approaches accelerate the design-test-analyze cycle, making the development of deuterated drugs like this compound more efficient and data-driven. alfa-chemistry.com

Table 4: Cheminformatics Tools in Deuterated Drug Research
Tool/DatabaseApplicationRelevance to this compound
ChEMBLDatabase of bioactive moleculesRetrieve bioactivity data for Montelukast and related compounds.
PubChemPublic chemical information databaseAccess physicochemical data and literature for parent and deuterated analogs.
Schrödinger SuiteMolecular modeling softwarePerform docking and MD simulations with CYP enzymes.
StarDrop™In silico ADMET predictionPredict metabolic hotspots and stability of deuterated analogs.

Theoretical Frameworks for Understanding Deuterium's Influence on Molecular Properties and Reactivity

The foundational theory for the utility of deuterium in drug design is the Kinetic Isotope Effect (KIE) . The KIE quantifies the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its isotopes. nih.gov A primary KIE occurs when the bond to the isotopically substituted atom is broken in the rate-determining step of the reaction. ias.ac.in

For this compound, the key metabolic reaction targeted is the CYP-mediated O-demethylation of the methoxy group. This process involves the enzymatic cleavage of a C-H bond. By substituting these hydrogens with deuterium, the rate of this cleavage is slowed due to the greater strength of the C-D bond. osaka-u.ac.jp The magnitude of the KIE (expressed as the ratio of the reaction rates, kH/kD) can be significant, often ranging from 2 to 10 for CYP-mediated reactions. neulandlabs.com

Beyond the KIE, other theoretical considerations include:

Secondary Isotope Effects: These are smaller effects observed when the isotopic substitution is at a position not directly involved in bond cleavage. They arise from changes in hybridization and bond vibrations in the transition state.

Stereoelectronic Effects: Deuteration can subtly alter electron distribution and hyperconjugation, which can influence molecular conformation and interactions with protein targets. stackexchange.com

Physicochemical Properties: Deuterium substitution can lead to minor changes in properties like lipophilicity and pKa, although these are generally considered to have a less significant impact on pharmacology compared to the KIE. nih.gov

Together, these theoretical frameworks provide a robust basis for predicting and interpreting how the simple substitution of hydrogen with deuterium in this compound can lead to profound and therapeutically beneficial changes in its metabolic fate.

Environmental Fate and Degradation Studies of Methoxy D3 Montelukast

Methodologies for Assessing Environmental Persistence and Biodegradation

The assessment of a compound's environmental persistence and its susceptibility to biodegradation involves a variety of standardized laboratory and field methodologies. For a compound like Methoxy-d3 Montelukast, these studies would likely mirror those conducted for other pharmaceuticals.

Standard biodegradation screening tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), would be a primary tool. These include tests for ready biodegradability (e.g., OECD 301 series) and inherent biodegradability (e.g., OECD 302 series). These tests typically involve incubating the test substance with a microbial inoculum from wastewater treatment plants or soil and monitoring its degradation over time through parameters like oxygen consumption or carbon dioxide evolution.

To simulate more realistic environmental conditions, microcosm or mesocosm studies would be employed. These involve collecting intact environmental samples, such as soil cores or water-sediment systems, and spiking them with this compound. The disappearance of the parent compound and the appearance of transformation products would be monitored over an extended period. The use of the deuterated label would be advantageous in these studies, allowing for easier differentiation of the compound and its metabolites from the complex environmental matrix using mass spectrometry-based analytical techniques.

Investigation of Abiotic Degradation Pathways (e.g., Photolysis, Hydrolysis)

Abiotic degradation processes, particularly photolysis and hydrolysis, are significant in determining the environmental persistence of pharmaceuticals.

Photolysis: Studies on the parent compound, Montelukast, have demonstrated its sensitivity to light. researchgate.net It is expected that this compound would exhibit similar photosensitivity. To investigate this, photolysis studies would be conducted under controlled laboratory conditions using simulated sunlight. The compound would be dissolved in purified water and irradiated, with samples taken at various time points to measure the degradation rate. The quantum yield, a measure of the efficiency of a photochemical process, would be determined to predict the compound's photodegradation rate in different aquatic environments. The identification of phototransformation products would also be a crucial aspect of these studies.

Hydrolysis: The stability of a compound in water at different pH levels is assessed through hydrolysis studies (e.g., OECD 111). This compound would be incubated in sterile aqueous buffer solutions at a range of pH values (typically 4, 7, and 9) and temperatures. The concentration of the compound would be monitored over time to determine the hydrolysis rate constant and half-life. Based on the chemical structure of Montelukast, which lacks readily hydrolyzable functional groups, significant hydrolysis under typical environmental conditions is not expected. Studies on the parent compound have shown it to be stable in alkaline medium but more sensitive to acidic conditions. researchgate.net

Biotransformation of Labeled Metabolites in Environmental Matrices (e.g., soil, water, wastewater)

The biotransformation of this compound in environmental matrices would involve its breakdown by microorganisms. The deuterium (B1214612) label would be invaluable in tracing the metabolic pathways.

In water and wastewater , biotransformation studies would be conducted using activated sludge from wastewater treatment plants or surface water samples. These studies would help in predicting the removal efficiency of the compound during wastewater treatment and its persistence in aquatic environments. The identification of major transformation products is critical for a comprehensive environmental risk assessment, as these products may also have biological activity.

Analytical Approaches for Monitoring this compound and its Degradants in Environmental Samples

The detection and quantification of this compound and its potential degradation products in complex environmental matrices like water, soil, and wastewater would necessitate highly sensitive and selective analytical methods.

The primary analytical technique would be liquid chromatography-tandem mass spectrometry (LC-MS/MS) . This method offers the high sensitivity required to detect the low concentrations of pharmaceuticals typically found in the environment and the selectivity to distinguish the target compounds from interfering matrix components. The use of this compound as an internal standard in the analysis of Montelukast is a testament to the utility of deuterated analogs in improving the accuracy and precision of quantification.

Sample preparation is a critical step in the analytical process. For water samples, solid-phase extraction (SPE) would be the method of choice to concentrate the analytes and remove interfering substances. For soil and sediment samples, extraction techniques such as pressurized liquid extraction (PLE) or ultrasonic-assisted extraction (UAE) would be employed, followed by a clean-up step using SPE.

Ecotoxicological Research Methodologies Employing Labeled Analogs

While this compound is primarily used in analytical chemistry, labeled analogs can also be valuable tools in ecotoxicological research.

In bioaccumulation studies , the uptake, metabolism, and depuration of a contaminant in organisms can be traced with high precision using isotopically labeled compounds. For instance, aquatic organisms like fish or invertebrates could be exposed to this compound, and the concentration of the parent compound and its metabolites in different tissues could be measured over time. This would provide crucial data for assessing the potential for biomagnification in the food chain.

In toxicokinetic and toxicodynamic (TK-TD) modeling , labeled compounds can help in understanding the relationship between the external concentration of a contaminant and the internal dose that causes a toxic effect. By using this compound, researchers could more accurately model the processes of uptake, distribution, metabolism, and excretion in test organisms, leading to a more refined assessment of its potential ecotoxicity.

Studies on the parent compound, Montelukast, have shown its ecotoxicological effects on aquatic organisms such as Daphnia magna. researchgate.net Similar studies with this compound would be necessary to determine if the deuteration affects its toxicity profile.

Future Directions and Emerging Research Avenues for Methoxy D3 Montelukast Research

Integration with Advanced Omics Technologies (e.g., Metabolomics, Fluxomics, Proteomics)

The integration of Methoxy-d3 Montelukast with advanced omics technologies presents a significant opportunity to deepen the understanding of Montelukast's metabolic fate and its impact on biological systems. In the field of metabolomics, this compound is poised to serve as an invaluable internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) based analyses. sigmaaldrich.com The use of stable isotope-labeled standards is critical for accurate and precise quantification of metabolites in complex biological matrices, helping to compensate for variations during sample preparation and analysis. clearsynth.comtexilajournal.com By spiking biological samples with a known concentration of this compound, researchers can achieve more reliable quantification of the unlabeled drug and its metabolites.

Fluxomics, the study of metabolic pathway dynamics, can also benefit from the use of deuterated compounds like this compound. Deuterium (B1214612) metabolic imaging (DMI), an emerging magnetic resonance-based technique, allows for the non-invasive tracking of substrate fluxes in vivo. nih.gov While traditionally used with substrates like deuterated glucose or acetate (B1210297) to trace central carbon metabolism, the principles of DMI could be adapted to follow the metabolic processing of this compound, providing novel insights into its metabolic pathways and rates in real-time. nih.govbohrium.com

In proteomics, the application of this compound can aid in identifying protein targets and understanding off-target effects. Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a powerful technique for quantitative proteomics. While not a direct application of a deuterated drug, the principles of using isotopic labeling to differentiate between states can be conceptually extended. For instance, changes in the proteome in response to Montelukast treatment could be more accurately quantified using deuterated standards in targeted protein assays. Furthermore, deuterium labeling has been shown to be a versatile and economic method for assessing protein kinetics in diverse systems. biorxiv.org

The following table illustrates the potential applications of this compound in various omics technologies:

Omics TechnologyApplication of this compoundPotential Insights
Metabolomics Internal Standard for Mass SpectrometryAccurate quantification of Montelukast and its metabolites.
Fluxomics Tracer for Deuterium Metabolic Imaging (DMI)Real-time tracking of metabolic pathways and fluxes of Montelukast.
Proteomics Standard for Targeted Protein QuantificationIdentification of protein interactions and off-target effects of Montelukast.

Development of Novel Isotopic Labeling Methodologies and Sites

Recent advancements in isotopic labeling methodologies offer exciting prospects for the synthesis of novel this compound analogs with tailored properties for specific research applications. Traditional methods often involve the use of isotopically enriched starting materials, which can be costly and synthetically challenging. x-chemrx.com However, newer techniques such as late-stage functionalization and hydrogen isotope exchange (HIE) are enabling more efficient and versatile incorporation of deuterium into complex molecules. musechem.comacs.org

Late-stage HIE, for example, allows for the direct replacement of hydrogen atoms with deuterium on an already assembled molecular scaffold. x-chemrx.com This approach is more atom-economical and can be used to introduce deuterium at specific sites that may be inaccessible through traditional synthesis. The development of novel catalysts, including those based on iridium, ruthenium, and palladium, has significantly expanded the scope of HIE reactions. x-chemrx.commusechem.com

The strategic placement of deuterium atoms can have a profound impact on the physicochemical properties of the molecule due to the kinetic isotope effect (KIE). researchgate.net By selectively deuterating different positions on the Montelukast molecule, researchers can create a panel of this compound isotopologues. These could be used to:

Probe metabolic vulnerabilities: By observing how the metabolic profile changes with deuterium at different sites, researchers can identify the primary sites of metabolism.

Modulate metabolic rates: Deuteration at a site of metabolism can slow down the rate of that metabolic reaction, leading to a longer half-life of the compound. researchgate.net

Investigate reaction mechanisms: The KIE can be used to elucidate the mechanisms of enzymatic reactions involved in Montelukast metabolism. researchgate.net

The following table provides a hypothetical comparison of different isotopic labeling strategies for this compound:

Labeling MethodologyDescriptionPotential Advantages for this compound Synthesis
Traditional Synthesis Incorporation of deuterium via isotopically labeled building blocks.Precise control over the location of the label.
Late-Stage HIE Direct exchange of H for D on the final molecule using a catalyst.More efficient and cost-effective for creating diverse isotopologues. x-chemrx.com
Flow Chemistry Continuous-flow synthesis for improved reaction control and safety.Scalable and efficient production of deuterated compounds. x-chemrx.com

Application in High-Throughput Screening for Enzyme Activity

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries for their effects on biological targets. youtube.com this compound can be a valuable tool in HTS assays designed to investigate the enzymatic processes involved in Montelukast metabolism.

One key application is in the screening for inhibitors of enzymes that metabolize Montelukast, such as cytochrome P450 (CYP) isoforms. In such an assay, this compound could be used as a substrate. The enzymatic reaction would be monitored by detecting the formation of a deuterated metabolite using mass spectrometry. nih.gov This approach offers high sensitivity and specificity, allowing for the identification of compounds that specifically inhibit Montelukast metabolism.

Furthermore, this compound can be used in HTS campaigns to identify novel enzymes or enzyme variants with altered activity towards Montelukast. For example, a library of engineered enzymes could be screened for their ability to metabolize this compound at a faster or slower rate than the wild-type enzyme. This could have applications in bioremediation or the development of biocatalysts.

The use of isotopically labeled substrates in HTS offers several advantages over traditional fluorescence-based assays, including reduced interference from colored or fluorescent library compounds and the ability to directly measure the enzymatic conversion of the substrate to the product. h1.co

The following table outlines a potential HTS workflow using this compound:

HTS Workflow StepDescriptionRole of this compound
Assay Development Optimization of reaction conditions with the target enzyme.Substrate for the enzymatic reaction.
Library Screening Incubation of the enzyme and this compound with a library of test compounds.Reporter of enzyme activity.
Hit Identification Detection of changes in the formation of the deuterated metabolite by mass spectrometry.Enables sensitive and specific detection of enzyme inhibition or activation.
Hit Confirmation Re-testing of positive hits to confirm their activity and determine potency.Substrate for dose-response analysis.

Contribution to Regulatory Science and Bioanalytical Method Harmonization

In the realm of regulatory science, the use of stable isotope-labeled internal standards is considered the gold standard for quantitative bioanalysis. researchgate.netnih.gov this compound is ideally suited to serve this role in regulated bioanalytical methods for the quantification of Montelukast in biological matrices. The co-elution of the deuterated internal standard with the unlabeled analyte allows for the correction of variability in sample extraction, matrix effects, and instrument response, thereby ensuring the accuracy and precision of the data submitted to regulatory agencies. texilajournal.comacanthusresearch.com

The availability of a well-characterized deuterated internal standard like this compound can contribute to the harmonization of bioanalytical methods across different laboratories and clinical sites. By providing a common reference point, it can help to reduce inter-laboratory variability and ensure the comparability of data from different studies. This is particularly important in the context of multicenter clinical trials and global drug development programs.

Regulatory guidelines from agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) emphasize the importance of thorough method validation. The use of a stable isotope-labeled internal standard is a key component of this validation process, demonstrating the robustness and reliability of the analytical method. scispace.com

The following table summarizes the key contributions of this compound to regulatory science:

Contribution AreaRole of this compoundImpact on Regulatory Compliance
Quantitative Bioanalysis Internal Standard in LC-MS/MS assays.Ensures accuracy, precision, and reliability of pharmacokinetic data. musechem.com
Method Harmonization Common reference material for cross-site validation.Reduces inter-laboratory variability and ensures data comparability.
Method Validation Critical component of validation protocols.Demonstrates the robustness and reliability of the analytical method to regulatory agencies. musechem.com

Exploration of Deuterium Labeling in Mechanistic Toxicology Studies (excluding human data interpretation)

Deuterium labeling is a powerful tool in mechanistic toxicology for elucidating the pathways of drug metabolism and identifying potentially reactive or toxic metabolites. acs.orgnih.gov By strategically placing deuterium atoms at sites of metabolism on the Montelukast molecule, researchers can alter the rate of formation of specific metabolites. This "metabolic switching" can help to identify which metabolites are responsible for any observed toxicity in preclinical models. researchgate.net

For example, if a particular metabolic pathway is hypothesized to lead to the formation of a reactive metabolite, deuterating the site of that metabolic transformation can slow down the pathway. If the toxicity of the compound is subsequently reduced in a preclinical model, it provides strong evidence for the involvement of that pathway in the toxicological mechanism. researchgate.net

This compound and its isotopologues can be used in in vitro systems, such as liver microsomes or hepatocytes, to study the formation of Montelukast metabolites and their potential to form covalent adducts with proteins or DNA. The distinct mass signature of the deuterated compounds allows for the unambiguous identification of drug-related material in complex biological matrices. acs.org

These studies can provide valuable insights into the potential for drug-drug interactions and the mechanisms of idiosyncratic drug-induced toxicity, all within a preclinical setting.

The following table outlines a hypothetical study design for using this compound in mechanistic toxicology:

Study ComponentApproachExpected Outcome
Metabolite Profiling Incubate this compound with liver microsomes and analyze by LC-MS/MS.Identification of the major and minor metabolites of Montelukast.
Reactive Metabolite Trapping Co-incubate this compound with trapping agents (e.g., glutathione) in liver microsomes.Detection and structural characterization of reactive metabolite adducts.
Metabolic Switching Compare the toxicity of Montelukast and a site-specifically deuterated analog in a relevant in vitro model.Elucidation of the role of specific metabolic pathways in any observed toxicity.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Methoxy-d3 Montelukast in pharmacokinetic studies?

  • Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. Deuterated analogs like this compound are critical as internal standards to correct for matrix effects and ionization variability. Plasma samples are typically processed via protein precipitation or solid-phase extraction, with validation parameters (precision, accuracy, linearity) adhering to FDA/EMA guidelines.
  • Key Evidence : Montelukast’s pharmacokinetic properties, including low urinary excretion (<0.2%) and biliary clearance, necessitate robust bioanalytical validation .

Q. How should researchers design studies to assess age-related differences in Montelukast efficacy?

  • Methodology : Stratified subgroup analyses by age cohorts (e.g., pediatric vs. elderly) are essential. For elderly populations, incorporate geriatric-specific metrics (e.g., renal/hepatic function). Use longitudinal designs with age-adjusted endpoints (e.g., asthma exacerbation days).
  • Key Evidence : Limited inclusion of elderly patients in prior studies and lack of age-specific subanalyses highlight the need for targeted recruitment .

Advanced Research Questions

Q. How can contradictory findings on Montelukast-associated neuropsychiatric events in pediatric populations be resolved?

  • Methodology : Conduct prospective cohort studies with active surveillance for neuropsychiatric adverse events (NPAEs), using validated tools (e.g., PHQ-9 for depression). Adjust for confounding factors (e.g., prior psychiatric history) via propensity score matching. Compare case-crossover vs. nested case-control designs to isolate temporal associations.
  • Key Evidence : Conflicting results from retrospective studies (e.g., Glockler-Lauf 2019 [OR 2.0] vs. Ali 2015 [no association]) underscore methodological variability . Recent cohort studies report small but significant excess risks (OR 1.05–1.15) for anxiety/insomnia, emphasizing population-level relevance .

Q. What experimental frameworks are suitable for repurposing Montelukast in viral diseases (e.g., dengue, COVID-19)?

  • Methodology : Use randomized controlled trials (RCTs) with composite endpoints (e.g., mortality, inflammatory biomarkers). For preclinical validation, employ animal models (e.g., dengue shock syndrome in primates) to assess leukotriene pathway modulation. Prioritize biomarkers like IL-6 or C-reactive protein to quantify anti-inflammatory effects.
  • Key Evidence : Observational data show a 30-day mortality reduction in dengue patients, but RCTs are needed to confirm causality . Systematic reviews of COVID-19 trials highlight montelukast’s theoretical utility in cytokine storm mitigation .

Q. How do CYP450-mediated drug interactions impact Montelukast pharmacokinetics in polypharmacy scenarios?

  • Methodology : Perform in vitro CYP inhibition/induction assays (e.g., using human hepatocytes) followed by clinical DDI studies. Focus on CYP2C8/2C9/3A4 substrates (e.g., gemfibrozil increases montelukast AUC by 4.4x). Use physiologically based pharmacokinetic (PBPK) modeling to predict dose adjustments.
  • Key Evidence : Montelukast is a CYP2C8/2C9/3A4 substrate with nonlinear pharmacokinetics above 50 mg doses. Gemfibrozil coadministration requires monitoring .

Q. What preclinical models best elucidate Montelukast’s anti-inflammatory mechanisms beyond asthma?

  • Methodology : Utilize rodent models of comorbid inflammation (e.g., indomethacin-induced gastric ulcers or prostate inflammation). Measure tissue-specific markers (e.g., glutathione enzyme activity, catalase reduction) to validate pathways.
  • Key Evidence : Montelukast outperformed proton pump inhibitors in reducing gastric lesions in rats, suggesting pleiotropic effects .

Methodological Considerations Table

Research Challenge Recommended Approach Supporting Evidence
Confounding in NPAE studiesPropensity score matching + active surveillance
Age-specific efficacyStratified recruitment + geriatric pharmacokinetic models
Repurposing for viral diseasesRCTs with biomarker-driven endpoints
CYP450 interactionsPBPK modeling + DDI trials

Key Takeaways for Researchers

  • Contradictory Data : Address variability in neuropsychiatric studies through prospective designs and standardized outcome measures .
  • Translational Gaps : Bridge preclinical findings (e.g., anti-ulcer effects) with clinical trials using mechanistic biomarkers .
  • Population Specificity : Prioritize understudied demographics (e.g., elderly) in trial design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.